molecular formula C7H10N2O2 B1278577 tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 4705-52-6

tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B1278577
CAS No.: 4705-52-6
M. Wt: 154.17 g/mol
InChI Key: QBCSJOKGNDNJKE-UHFFFAOYSA-N
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Description

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibition Applications

Tetrahydroimidazo[1,5-a]pyridine derivatives are synthesized for their potential applications as inhibitors. One notable example involves the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase, which exhibit improved in vivo metabolic stability. This synthesis is achieved through intramolecular cyclization of an iminium ion derived from condensation processes (Dinsmore et al., 2000).

Photophysical Properties and Organic Dyes

The photophysical properties of Tetrahydroimidazo[1,5-a]pyridine derivatives have been explored. One study synthesized a series of these derivatives with different substituents, revealing that they display intense fluorescence when excited with UV light, with varying emission maxima and large Stokes shifts. These properties make them suitable as large Stokes shift organic dyes (Marchesi et al., 2019).

Insecticidal Activity

Tetrahydroimidazo[1,2-a]pyridine derivatives are synthesized for their potential insecticidal activities. For instance, their activities against pea aphids and other insects have been evaluated, revealing that the introduction of specific substituent groups can significantly enhance insecticidal activities (Zhang et al., 2010).

Enantioselective Synthesis

The enantioselective synthesis of Tetrahydroimidazo[1,2-a]pyridines has been achieved using specific catalysts, allowing the direct production of these compounds in good to excellent yields and enantiomeric ratios. This synthesis method is significant for producing bioactive molecules containing the Tetrahydroimidazo[1,2-a]pyridine structure (Schlepphorst et al., 2018).

Herbicidal Applications

The herbicidal activities of Imidazolidinedione derivatives, related to Tetrahydroimidazo[1,5-a]pyridine structures, have been studied. These compounds show varying levels of herbicidal activity against different weeds, with certain substituents on the benzene ring enhancing their effectiveness (Yano et al., 2001).

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSJOKGNDNJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442981
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4705-52-6
Record name tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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